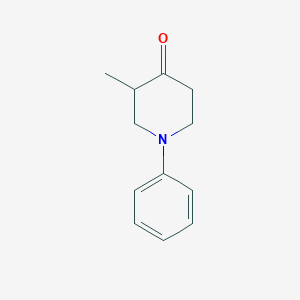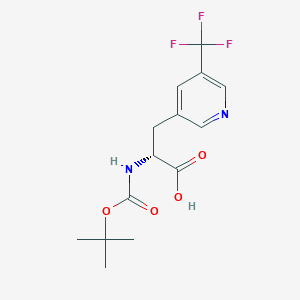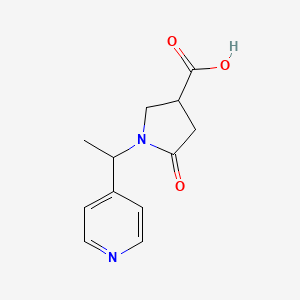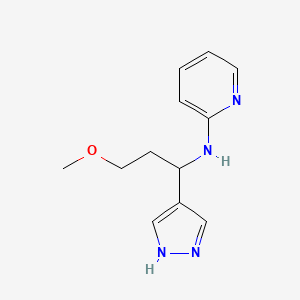
(R)-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl-substituted pyridine ring, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Moiety: The protected amino acid is then coupled with 5-(trifluoromethyl)pyridine-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the trifluoromethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Trifluoroacetic acid for deprotection, followed by nucleophiles for substitution
Major Products
Oxidation: Oxidized derivatives of the pyridine ring
Reduction: Reduced derivatives of the trifluoromethyl group
Substitution: Substituted amine derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl-substituted pyridine derivatives on biological systems. It may serve as a building block for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, the compound is explored for its potential as a precursor to pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry
In the industrial sector, ®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid is used in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid: Similar structure but lacks the Boc protecting group.
®-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid: Similar structure but lacks the trifluoromethyl group.
Uniqueness
The presence of both the Boc protecting group and the trifluoromethyl-substituted pyridine ring makes ®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid unique. The Boc group provides stability during synthesis, while the trifluoromethyl group enhances the compound’s reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C14H17F3N2O4 |
|---|---|
Poids moléculaire |
334.29 g/mol |
Nom IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid |
InChI |
InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(22)19-10(11(20)21)6-9-5-4-8(7-18-9)14(15,16)17/h4-5,7,10H,6H2,1-3H3,(H,19,22)(H,20,21)/t10-/m1/s1 |
Clé InChI |
ZCLJUVQSZZHPJZ-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=NC=C(C=C1)C(F)(F)F)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B12995256.png)
![6-Bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B12995262.png)

![5-Ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12995270.png)

